

An In-Depth Technical Guide to the Physical Characteristics of (S)-(+)-Phenylsuccinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-Phenylsuccinic acid

Cat. No.: B1585341

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Phenylsuccinic acid is a chiral dicarboxylic acid that serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[\[1\]](#)[\[2\]](#) A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in drug formulation and polymer chemistry. This guide provides a comprehensive overview of the key physical characteristics of **(S)-(+)-Phenylsuccinic acid**, complete with experimental methodologies and structured data for ease of reference.

Core Physical Properties

(S)-(+)-Phenylsuccinic acid is typically a white to off-white crystalline powder.[\[1\]](#)[\[2\]](#) Its molecular structure and chirality are fundamental to its physical and chemical behavior.

Identifier	Value	Source
CAS Number	4036-30-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1] [2]
Molecular Weight	194.18 g/mol	[1] [3] [4]
IUPAC Name	(2S)-2-phenylbutanedioic acid	[5] [6]

Quantitative Physical Data

The following tables summarize the key quantitative physical characteristics of **(S)-(+) -Phenylsuccinic acid**, compiled from various sources.

Table 1: Thermal and Acidic Properties

Property	Value	Notes
Melting Point	173-176 °C	[3][4][7]
174 °C	[1][2]	
179-180 °C		
160-165 °C	[7]	
pKa	3.49	
3.60 ± 0.10	Predicted value	[3][7]

Table 2: Optical Properties

Property	Value	Conditions
Optical Rotation	+145° to +150°	c=2 in Ethanol, at 20°C with D-line of sodium[1][2]
(Specific Rotation)	+171° ± 4°	c=1 in Acetone, at 20°C with D-line of sodium[3][4]
+168°	c=1 in Acetone	[3][7]

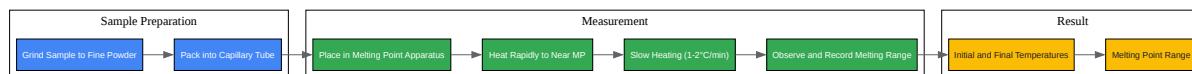
Table 3: Solubility

Solvent	Solubility	Source
Water	Very soluble	
Hot Water	Soluble	[7]
Methanol	Soluble (almost transparent)	[3][7]
Polar Organic Solvents (e.g., Alcohols, Ethers)	Soluble	[7]

Table 4: Crystallographic Data

Parameter	Value	Source
Crystal System	Monoclinic	[8]
Space Group	P 1 21 1	[5]
Unit Cell Dimensions	$a = 5.4193 \text{ \AA}$	[5]
$b = 18.0847 \text{ \AA}$	[5]	
$c = 9.4713 \text{ \AA}$	[5]	
$\alpha = 90.00^\circ$	[5]	
$\beta = 95.7044^\circ$	[5]	
$\gamma = 90.00^\circ$	[5]	
Molecules per Asymmetric Unit	2	[8]

Experimental Protocols


Detailed methodologies for determining the key physical properties of **(S)-(+)-Phenylsuccinic acid** are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample purity.

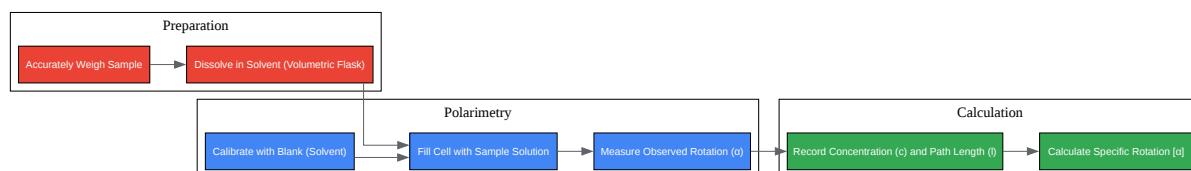
Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **(S)-(+)-Phenylsuccinic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[1][5]
- Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.[2] The thermometer bulb and the sample should be at the same level.
- Heating: The sample is heated in a controlled manner, often in an oil bath or a metal block. The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[9]
- Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded as the melting point range.[2][5]

[Click to download full resolution via product page](#)*Workflow for Melting Point Determination.*


Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, confirming the enantiomeric form and purity.

Methodology: Polarimetry

- Solution Preparation: A precise concentration of **(S)-(+)-Phenylsuccinic acid** is prepared by dissolving an accurately weighed sample in a specific solvent (e.g., ethanol or acetone) in a volumetric flask.[7][10]

- Instrument Blank: The polarimeter is calibrated by filling the sample cell with the pure solvent and setting the reading to zero.[7]
- Sample Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.[7] The cell is placed in the polarimeter, and the temperature is allowed to equilibrate.
- Data Acquisition: The angle of rotation of plane-polarized light (typically from a sodium D-line at 589 nm) is measured.[4][11] Multiple readings are often taken and averaged to ensure accuracy.
- Specific Rotation Calculation: The observed rotation is used to calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$ where $[\alpha]$ is the specific rotation, α is the observed rotation in degrees, l is the path length of the cell in decimeters, and c is the concentration in g/mL. [10]

[Click to download full resolution via product page](#)

Workflow for Optical Rotation Measurement.

Solubility Determination

A qualitative assessment of solubility is crucial for applications in drug delivery and reaction chemistry.

Methodology: Qualitative Solubility Testing

- Sample Preparation: A small, measured amount of **(S)-(+) -Phenylsuccinic acid** (e.g., 25 mg) is placed in a test tube.[3][12]
- Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.[3][12]
- Observation: The mixture is vigorously shaken after each addition. The solubility is observed and categorized as soluble, partially soluble, or insoluble.[13] For acidic compounds like phenylsuccinic acid, solubility in aqueous bases (e.g., 5% NaOH or NaHCO₃) can also be tested to confirm its acidic nature.[12][14]

Crystal Structure Determination

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Methodology: Single-Crystal X-ray Diffraction

- Crystal Growth: A high-quality single crystal of **(S)-(+) -Phenylsuccinic acid**, typically larger than 0.1 mm in all dimensions, is required.[15] This is often the most challenging step.
- Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[15] The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to best fit the experimental data.[15]

This guide provides a foundational understanding of the key physical characteristics of **(S)-(+) -Phenylsuccinic acid**, essential for its application in scientific research and development. For specific applications, it is always recommended to consult primary literature and perform independent verification of these properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 5. byjus.com [byjus.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. excillum.com [excillum.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. csub.edu [csub.edu]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Characteristics of (S)-(+)-Phenylsuccinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585341#s-phenylsuccinic-acid-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com